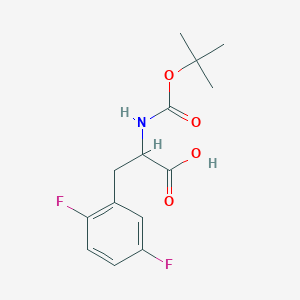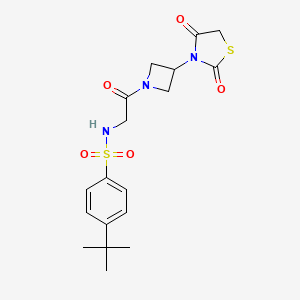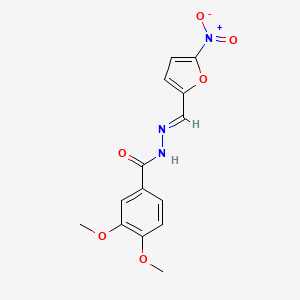![molecular formula C19H15ClFN3O2S B2549765 2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 899944-41-3](/img/structure/B2549765.png)
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide" is a chemically synthesized molecule that appears to be related to the class of compounds known as acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) attached to a nitrogen atom. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed, providing a basis for understanding the chemical and physical properties of such molecules.
Synthesis Analysis
The synthesis of related acetamide compounds has been described in the literature. For instance, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide has been achieved through methods that likely involve the acetylation of corresponding amines or the reaction of acetyl chloride with aromatic amines in the presence of a base . The synthesis process is typically followed by purification steps such as recrystallization. The exact synthesis route for the compound would likely involve similar steps, with specific reagents chosen to introduce the chloro, methyl, and fluoro substituents at the appropriate positions on the aromatic rings.
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. X-ray diffraction (XRD) data provides precise information about the geometrical parameters of the molecule, such as bond lengths and angles, which are found to be in good agreement with theoretical calculations performed using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) . The presence of substituents on the aromatic rings can influence the overall molecular geometry, and this would be expected for the compound as well.
Chemical Reactions Analysis
Acetamide derivatives can participate in a variety of chemical reactions, primarily due to the reactivity of the amide functional group. The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Additionally, the presence of electron-withdrawing or electron-donating substituents on the aromatic rings can affect the reactivity of the compound, potentially making it a participant in nucleophilic aromatic substitution reactions or electrophilic aromatic substitution reactions, depending on the nature of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in determining the compound's melting and boiling points, solubility, and crystal packing . For example, strong C-H⋯O and N-H⋯O hydrogen bonds, as well as halogen⋯π interactions, have been observed in the crystal structures of related compounds, which contribute to the stability of the crystal lattice . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also important as they can provide insight into the compound's reactivity and potential applications in fields like nonlinear optics .
科学的研究の応用
Anticancer Activity
Derivatives of sulfonamide, including compounds structurally related to the query chemical, have shown significant promise in anticancer research. The cytotoxic activity of novel sulfonamide derivatives was evaluated, demonstrating potent effects against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Among these compounds, specific derivatives exhibited remarkable potency, outperforming reference drugs like 5-fluorouracil in some cases. This suggests the potential utility of such compounds in cancer treatment strategies (Ghorab et al., 2015).
Anti-inflammatory Activity
The synthesis of novel derivatives bearing the queried chemical's structure led to compounds with significant anti-inflammatory properties. These findings are pivotal for the development of new therapeutic agents to manage inflammation-related disorders. The studies highlighted certain derivatives that showed pronounced anti-inflammatory effects, thus underscoring the therapeutic potential of these compounds (Sunder & Maleraju, 2013).
Antimicrobial Agents
Research into the antimicrobial efficacy of sulfonamide derivatives, including those structurally akin to the compound , has yielded promising results. New heterocyclic compounds incorporating sulfamoyl moiety have been synthesized and shown to possess significant antibacterial and antifungal activities. This opens up avenues for the development of novel antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives have been explored. These complexes demonstrated significant antioxidant activity, illustrating the potential of such compounds in mitigating oxidative stress-related pathological conditions (Chkirate et al., 2019).
特性
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-12-6-7-13(10-14(12)20)24-9-8-22-18(19(24)26)27-11-17(25)23-16-5-3-2-4-15(16)21/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQEQITQCGEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2549682.png)
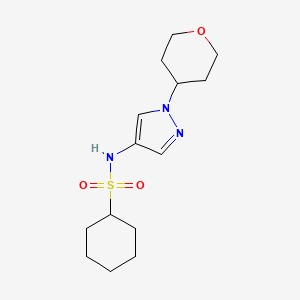
![4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B2549684.png)

![tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate](/img/structure/B2549690.png)
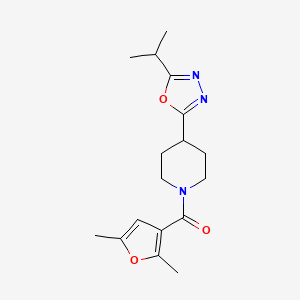
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2549693.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2549694.png)
![4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane](/img/structure/B2549695.png)
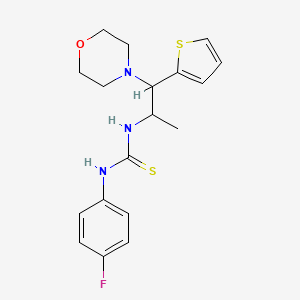
![N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2549697.png)
